molecular formula C11H10Cl2O3 B8689561 3-(3,4-Dichlorophenyl)-2-oxopropyl Acetate CAS No. 851547-58-5

3-(3,4-Dichlorophenyl)-2-oxopropyl Acetate

Cat. No. B8689561
Key on ui cas rn: 851547-58-5
M. Wt: 261.10 g/mol
InChI Key: GRDLWWQUBDEDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994333B2

Procedure details

In a round-bottomed flask, 1-chloro-3-(3,4-dichlorophenyl)propan-2-one (0.545 g, 2.30 mmol) was taken up in 2 mL acetone, and acetic acid (0.26 mL, 0.28 g, 4.6 mmol) was added. The solution was cooled in an ice water bath, and triethylamine (0.64 mL, 0.47 g, 4.6 mmol) added dropwise via syringe over 30 minutes. The reaction mixture was then stirred overnight. Precipitated triethylammonium chloride was removed by filtration, and the filtrate was evaporated, taken up in 10 mL ethyl acetate, washed twice with brine, dried over anhydrous MgSO4, filtered, and evaporated. The crude product was purified by flash chromatography over silica gel (10-30% ethyl acetate in hexanes) to give a pure product (0.200 g, 33% yield): 1H NMR (400 MHz, CDCl3) δ 2.17 (s, 3H) 3.71 (s, 2H) 4.71 (s, 2H) 7.05 (dd, J=8.2, 2.2 Hz, 1H) 7.32 (d, J=2.0 Hz, 1H) 7.41 (d, J=8.1 Hz, 1H).
Quantity
0.545 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[C:14]([OH:17])(=[O:16])[CH3:15].C(N(CC)CC)C>CC(C)=O>[C:14]([O:17][CH2:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.545 g
Type
reactant
Smiles
ClCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice water bath
CUSTOM
Type
CUSTOM
Details
Precipitated triethylammonium chloride was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel (10-30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.